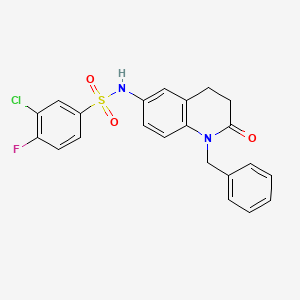

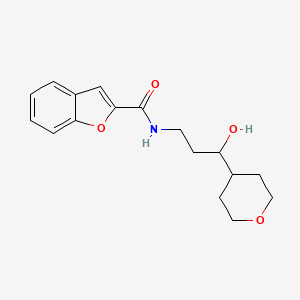

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran ring, a benzofuran ring, and a carboxamide group.

Chemical Reactions Analysis

Tetrahydropyrans can be synthesized from γ- and δ-hydroxy olefins using platinum-catalyzed hydroalkoxylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, tetrahydropyran is a colourless volatile liquid .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide and related compounds have been synthesized and evaluated for their biological activities. For instance, the synthesis and biological evaluation of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties have shown moderate inhibitors of in vitro growth of tumor cell lines, with selective cytotoxic activity against certain cells and moderate antiviral activity towards the rabies virus (Popsavin et al., 2002).

Antimicrobial Activity

Compounds with similar structural features have been synthesized and evaluated for antimicrobial activity. For example, 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have shown antimicrobial activity, with certain derivatives exhibiting higher antibacterial activity against specific bacteria strains (Aytemir et al., 2003).

Synthesis and Evaluation of Antiviral Activity

Nucleoside and nucleotide derivatives of pyrazofurin have been prepared and tested for their antiviral and cytostatic activity in cell culture. Some derivatives demonstrated activity at concentrations similar to pyrazofurin but were less toxic to cells, showing significant inhibitory effects on the growth of various cancer cells in vitro (Petrie et al., 1986).

Practical Synthesis of Orally Active Antagonists

A practical method of synthesizing orally active CCR5 antagonists, which share structural similarities with N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide, has been developed. This synthesis method has established a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).

Propiedades

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(12-6-9-21-10-7-12)5-8-18-17(20)16-11-13-3-1-2-4-15(13)22-16/h1-4,11-12,14,19H,5-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRIUGHGPSAOQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)